The exact mass of the compound 4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide is 527.1944 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Compound X lacks a reported origin or known use in scientific research. It possesses a complex structure with several functional groups, suggesting a potential role as a drug candidate or intermediate molecule in synthesis.
Molecular Structure Analysis
The key features of compound X include:
A quinoline core, a bicyclic aromatic system commonly found in pharmaceuticals [].
A pyrazole ring, a five-membered heterocycle with potential bioactivity [].
A trifluoromethyl group (CF3), known for enhancing lipophilicity and potentially influencing protein binding [].
A tert-butyl group ((CH3)3C), which can improve solubility and pharmacokinetics [].
Chemical Reactions Analysis
Information on the synthesis or specific reactions involving compound X is currently unavailable. However, based on the functional groups, potential synthetic routes might involve reactions like amide bond formation, Suzuki coupling for the biaryl linkage (between the tert-butylphenyl and pyrazole), and nucleophilic aromatic substitution for the fluorine on the quinoline ring [, , ].
Physical And Chemical Properties Analysis
No data is available on the melting point, boiling point, solubility, or stability of compound X.
Due to the absence of data, it is impossible to assess the specific safety concerns or hazards associated with compound X. However, some general inferences can be made:
The presence of fluorine might raise concerns about potential genotoxicity, requiring further investigation [].
Standard laboratory safety practices should always be followed when handling unknown compounds.
Antimicrobial Activity: The presence of the fluoroquinoline moiety suggests a potential for antibacterial activity. Fluoroquinolones are a class of antibiotics that target bacterial DNA gyrase and topoisomerase IV enzymes, essential for bacterial replication []. The additional pyrazole and tert-butylphenyl groups could contribute to the molecule's affinity for bacterial targets or influence its overall potency.
Kinase Inhibition: The dicarboxamide functionality is a common feature in kinase inhibitors []. Kinases are enzymes involved in various cellular signaling pathways. Inhibiting specific kinases can be a strategy for treating diseases like cancer and inflammatory conditions.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.